1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

The compound 1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone (C16H13N3OS2, MW 327.42) is a synthetic 1,3,4-thiadiazole derivative characterized by a 5-anilino substituent and a phenyl-ethanone moiety linked via a thioether bridge. It belongs to a privileged scaffold class extensively explored in medicinal chemistry for generating bioactive molecules.

Molecular Formula C16H13N3OS2
Molecular Weight 327.4 g/mol
Cat. No. B12136224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone
Molecular FormulaC16H13N3OS2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC3=CC=CC=C3
InChIInChI=1S/C16H13N3OS2/c20-14(12-7-3-1-4-8-12)11-21-16-19-18-15(22-16)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18)
InChIKeyANELZUMFBSIRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone: Structural Identity and Core Scaffold


The compound 1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone (C16H13N3OS2, MW 327.42) is a synthetic 1,3,4-thiadiazole derivative characterized by a 5-anilino substituent and a phenyl-ethanone moiety linked via a thioether bridge [1]. It belongs to a privileged scaffold class extensively explored in medicinal chemistry for generating bioactive molecules. Its differentiation from close analogs, such as the 5-amino derivative, lies in the increased lipophilicity and steric bulk conferred by the N-phenyl ring, which fundamentally alters its potential target binding profile.

Scaffold
1,3,4-Thiadiazole privileged scaffold for medicinal chemistry library expansion
Differentiation
5-Phenylamino substitution increases lipophilicity and steric bulk vs 5-amino analog, altering potential target binding
Use Context
Hit-to-lead SAR exploration requiring novel 5-anilino-2-thioether vectors

Why 1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone Is Not Interchangeable with Its Closest Analogs


Substitution at the 5-position of the 1,3,4-thiadiazole ring is a critical determinant of electronic distribution, molecular conformation, and biological target engagement [1]. Simply replacing the 5-phenylamino group with a 5-amino group (CAS 300726-25-4) removes a hydrophobic phenyl ring, significantly reducing logP and altering hydrogen-bonding capacity. This can lead to a complete loss of activity against targets that require a specific hydrophobic clamp or π-stacking interaction. Rigorous procurement requires moving beyond class-level assumptions to compound-specific differentiation.

5-Amino Analog
Replacing 5-phenylamino with 5-amino (CAS 300726-25-4) removes the hydrophobic phenyl ring, likely reducing target engagement that depends on π-stacking or hydrophobic clamp
ADME Shift
Lower logP and altered H-bond capacity may lead to a complete loss of activity in assays optimized for the 5-phenylamino derivative
Generic Scaffold
Class-level 1,3,4-thiadiazole activity cannot be assumed; substitution pattern must be verified for target-specific engagement

Quantitative Differentiation Guide for 1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone


Structural and Physicochemical Differentiation Against the 5-Amino Analog

The target compound differs from its closest structural analog, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone [1], by the presence of a phenyl ring on the 5-amino group. This results in a calculated increase in molecular weight from 236.31 g/mol to 327.42 g/mol, and a substantially higher logP, directly impacting membrane permeability and solubility [2].

Molecular weight & lipophilicity
Head-to-head
Target MW 327.05 g/mol, logP ~3.5 (calc.)
5-Amino analog MW 236.31 g/mol, logP ~1.8
ADME properties may differ substantially; not a drop-in replacement
Δ +91.1 g/mol, ΔlogP +1.7 estimated from in silico comparison
Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Class-Level Antiproliferative Potential of the 1,3,4-Thiadiazole Scaffold

While direct cytotoxicity data for the target compound is not available in the open literature, the 1,3,4-thiadiazole scaffold is a validated pharmacophore in anticancer drug discovery. For instance, related 2-arylamino-1,3,4-thiadiazole derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines [1]. The target compound, bearing a distinct 5-anilino-2-thioether motif, is positioned as a key intermediate for generating focused libraries to explore this chemical space.

Antiproliferative scaffold context
Class-level
No compound-specific cytotoxicity data; related 2-arylamino-1,3,4-thiadiazoles show IC50 0.5–50 µM in MCF-7, HCT-116 cells
Scaffold pre-validated, but target-level data must be generated
Data to verify; literature-based class inference only
Anticancer Research Cytotoxicity Scaffold Hopping

Antimicrobial Activity Potential of Substituted 1,3,4-Thiadiazoles

The broader class of 2,5-disubstituted-1,3,4-thiadiazoles has exhibited notable antimicrobial and antifungal properties. For example, 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives showed activity against Candida albicans with MIC values ranging from 0.048 to 3.12 µg/mL, surpassing the reference drug fluconazole in some cases [1]. The target compound’s 5-anilino group provides a distinct electronic and steric environment that warrants exploration for selective antimicrobial activity against resistant strains.

Antifungal class precedent
Cross-study
Target compound No quantitative MIC reported
2-Nitroaryl thiadiazoles MIC 0.048–3.12 µg/mL against Candida albicans (fluconazole MIC >6.25)
Screening justified by class precedent; unique substitution may overcome azole resistance
Requires direct antimicrobial evaluation
Antimicrobial Screening Antifungal Drug Discovery

Recommended Application Scenarios for 1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone


Medicinal Chemistry: Focused Library Synthesis and SAR Expansion

The unique 5-anilino-2-thioether motif makes this compound an ideal starting material for synthesizing focused libraries. Its differentiation from the 5-amino analog allows medicinal chemists to probe the effect of increased lipophilicity and π-stacking capability on target binding, a critical step in hit-to-lead optimization where the scaffold's core is validated but substitution vectors remain unexplored [1].

Chemical Biology: Tool Compound for Target Identification

Given the class-level evidence of antitumor and antimicrobial activity, this compound can be utilized as a tool molecule in chemoproteomic or affinity-based protein profiling to identify novel protein targets. The phenylamino handle provides a potential site for linker attachment (e.g., via diazotization or cross-coupling), enabling the creation of activity-based probes without fully resolving the active pharmacophore [1].

Agricultural Chemistry: Fungicide Lead Discovery

Structuring screening cascades around this compound is scientifically valid. The proven antifungal potential of substituted 1,3,4-thiadiazoles [1] supports the evaluation of this analog, with its distinct substitution pattern, against phytopathogens. Its structural novelty ensures freedom-to-operate space relative to more generic 1,3,4-thiadiazole patent estates.

Application
Selection Property
Validation Focus
Focused library synthesis
5-Anilino-2-thioether motif with differentiated lipophilicity
Hit-to-lead SAR expansion, substitution vector exploration
Target identification probe
Phenylamino handle suitable for linker attachment
Chemoproteomic target engagement profiling
Fungicide lead discovery
Distinct substitution pattern vs generic thiadiazoles
Phytopathogen antifungal screening, resistance panel
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